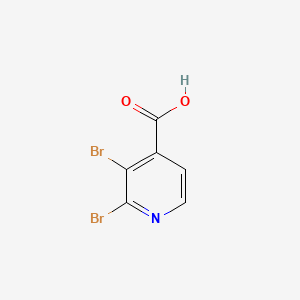

2,3-Dibromopyridine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dibromopyridine-4-carboxylic acid is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 2nd and 3rd positions and a carboxylic acid group at the 4th position on the pyridine ring. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromopyridine-4-carboxylic acid typically involves the bromination of pyridine derivatives. One common method is the bromination of pyridine-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The bromination process is followed by purification steps such as recrystallization or chromatography to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dibromopyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form 2,3-dihydropyridine derivatives.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Reduction Reactions: Products are typically 2,3-dihydropyridine derivatives.

Biologische Aktivität

2,3-Dibromopyridine-4-carboxylic acid is a halogenated derivative of pyridine that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of two bromine atoms and a carboxylic acid group, exhibits unique reactivity that can be leveraged for various therapeutic applications.

- Molecular Formula : C₆H₃Br₂NO₂

- Molecular Weight : 280.903 g/mol

- Structural Features : The compound features bromine substitutions at the 2 and 3 positions of the pyridine ring and a carboxylic acid group at the 4 position, which enhances its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atoms can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with biological macromolecules. These interactions may lead to inhibition or modulation of specific biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The presence of halogen atoms enhances its binding affinity to microbial targets .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. This is particularly relevant in the context of overcoming therapy resistance in certain cancer types .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on a series of dibromopyridine derivatives, including this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The compound showed an IC50 value comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

- Apoptosis Induction : In another research study focusing on cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, indicating its role as an apoptosis inducer .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| 2-Bromopyridine | C₅H₄BrN | Moderate antibacterial activity |

| 3-Bromopyridine | C₅H₄BrN | Limited biological activity |

| 3,5-Dibromopyridine-4-carboxylic acid | C₆H₃Br₂NO₂ | Antifungal and antibacterial effects |

| 2,6-Dibromopyridine | C₆H₄Br₂N | Lower reactivity in biological assays |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,3-Dibromopyridine-4-carboxylic acid is being investigated for its potential therapeutic applications:

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown minimal inhibitory concentrations (MIC) ranging from 0.20 to 0.78 μM against Gram-positive bacteria .

- Antifungal Activity : The compound has also demonstrated effectiveness against fungal pathogens, including Candida albicans, making it a candidate for developing new antifungal agents .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

- Substitution Reactions : The bromine atoms can be substituted with various functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds, utilizing palladium catalysts and boronic acids under specific conditions.

Agricultural Chemistry

This compound is also explored for its potential use in agrochemicals:

- Pesticides : Its derivatives may serve as precursors for developing new pesticides due to their biological activity against various pests and pathogens.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against MRSA strains, suggesting potential use in treating resistant infections .

- Antifungal Properties : Research indicated that the compound could inhibit the growth of Candida albicans, showcasing its broad-spectrum antifungal potential. This could be particularly relevant in addressing increasing resistance to existing antifungal treatments .

- Synthesis and Characterization : Various methods for synthesizing this compound have been reported, including bromination reactions involving pyridine derivatives. These methods are crucial for obtaining this compound in sufficient yields for biological testing .

Eigenschaften

IUPAC Name |

2,3-dibromopyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICISUZSRQHUJKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650352 |

Source

|

| Record name | 2,3-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020056-98-7 |

Source

|

| Record name | 2,3-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.